![molecular formula C7H5NS3 B2744873 4-(2-Thienyl)-1,3-thiazole-2-thiol CAS No. 52561-04-3](/img/structure/B2744873.png)
4-(2-Thienyl)-1,3-thiazole-2-thiol
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of larger chemical groups including thiamine (vitamin B1) and penicillins .
Synthesis Analysis
Thiazoles can be synthesized using the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and α-haloamides .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring with alternating carbon and nitrogen atoms, and a sulfur atom replacing one of the carbons .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
Thiazoles are aromatic compounds and are often found in biologically active molecules. They have the ability to participate in hydrogen bonding, which can influence their physical and chemical properties .Scientific Research Applications
Synthesis of Organotin Derivatives
The compound “4-(2-Thienyl)-1,3-thiazole-2-thiol” can be used in the synthesis of organotin (IV) derivatives . These derivatives have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively .
Antimicrobial Applications
The synthesized organotin (IV) derivatives of “4-(2-Thienyl)-1,3-thiazole-2-thiol” have shown antimicrobial activities against different strains of bacteria and fungi . They work by interfering with the ability of bacteria to form cell walls, keeping unwanted substances from entering their cells and stopping the contents of their cells from leaking out .
Antitumor Applications
Organotin (IV) carboxylates, which can be synthesized using “4-(2-Thienyl)-1,3-thiazole-2-thiol”, are being studied for their antitumor applications . They may find possible scope to be used as an effective antitumor drug .
Electro-optical Applications
Thiophene carboxylic acids and their derivatives, including “4-(2-Thienyl)-1,3-thiazole-2-thiol”, are known for their role in electro-optical applications . They possess corrosion inhibition abilities of many metals in acid solutions .
Synthesis of Terpyridine Derivatives
“4-(2-Thienyl)-1,3-thiazole-2-thiol” can be used in the synthesis of terpyridine derivatives . This ligand not only features a thiophene ring but also possesses two chlorine atoms on the outer pyridine rings, which allow for future functionalization .
Applications in Material Science
Terpyridine complexes that are substituted with a thiophene ring, which can be synthesized using “4-(2-Thienyl)-1,3-thiazole-2-thiol”, find many possible applications in material science . The thiophene heterocycle allows for the formation of polymeric materials through electrochemical polymerization .
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, have been found to interact with a wide range of biological targets . They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to interfere with the ability of bacteria to form cell walls, thereby causing the bacteria to die .
Biochemical Pathways
For example, they are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Pharmacokinetics
A related compound, tienilic acid, was found to be rapidly distributed in most of the essential organs and tissues with the exception of the brain . Biliary and particularly urinary elimination was fast and practically complete in 48 hours .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-thiophen-2-yl-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXMSMXFMHYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)-1,3-thiazole-2-thiol |
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